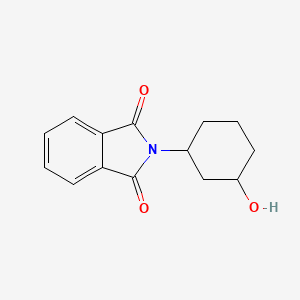

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Identity of Chemical Compounds: The Critical Role of CAS Registry Numbers

A recent inquiry regarding the molecular weight and formula of the compound with CAS number 202479-02-5 has revealed a crucial aspect of chemical data retrieval: the necessity of a valid and existing Chemical Abstracts Service (CAS) Registry Number. Extensive searches across multiple chemical databases and registries have yielded no information for the provided CAS number, indicating that this identifier is likely incorrect or does not correspond to a registered chemical substance.

This situation highlights the foundational importance of the CAS number in the scientific and research community. A CAS number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system, maintained by the Chemical Abstracts Service, a division of the American Chemical Society, provides an unambiguous way to identify a chemical substance when there are many possible systematic, generic, or commercial names.

For researchers, scientists, and drug development professionals, a valid CAS number is the gateway to a wealth of information. It allows for the precise and reliable retrieval of critical data, including:

-

Molecular Formula and Weight: The fundamental building blocks and mass of a molecule.

-

Chemical Structure: The arrangement of atoms and bonds, which dictates the compound's properties.

-

Physicochemical Properties: Data such as melting point, boiling point, solubility, and stability.

-

Spectroscopic Data: Information from techniques like NMR, IR, and mass spectrometry that helps confirm the structure and purity of a compound.

-

Safety and Toxicity Information: Essential data for handling, storage, and risk assessment.

-

Regulatory Information: Details on the legal status and regulations associated with the substance.

-

Scientific Literature: A direct link to published research articles, patents, and other documents where the compound is mentioned.

Without a valid CAS number, it is impossible to access this verified and curated information. The ambiguity of chemical names can lead to confusion and erroneous data retrieval. For example, a common name could refer to several different isomers of a molecule, each with distinct properties and biological activities. The CAS number eliminates this ambiguity.

The Process of Verification:

When a query for a specific CAS number returns no results, it triggers a verification process. This involves checking for typographical errors in the number and searching alternative databases and chemical supplier catalogs. If these searches remain fruitless, it is highly probable that the CAS number is not registered.

Recommendations for Researchers:

In instances where a CAS number appears to be invalid, it is recommended to:

-

Double-check the source of the CAS number for any potential errors.

-

If the chemical name or structure is known, use these to search for the correct CAS number in a reliable database such as PubChem, SciFinder, or the CAS Registry.

-

Consult with a librarian or information specialist who has expertise in chemical information retrieval.

The case of CAS number 202479-02-5 serves as a practical reminder of the meticulous nature of chemical research. The accuracy of identifiers like the CAS number is paramount for ensuring the integrity and reproducibility of scientific work. While a technical guide for a non-existent compound cannot be provided, this situation underscores the critical first step in any chemical inquiry: verifying the identity of the substance through its unique and validated CAS Registry Number.

2-(3-hydroxycyclohexyl)isoindole-1,3-dione PubChem CID 4189709

An In-Depth Technical Guide to 2-(3-hydroxycyclohexyl)isoindole-1,3-dione (PubChem CID: 4189709)

Authored by: Gemini, Senior Application Scientist

Abstract

The isoindole-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including thalidomide and its analogs.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(3-hydroxycyclohexyl)isoindole-1,3-dione. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and delve into the extensive body of research highlighting its potential therapeutic applications. The narrative synthesizes data from peer-reviewed literature to offer field-proven insights into its diverse biological activities, which span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects. Detailed experimental protocols are provided to serve as a practical resource for researchers in drug discovery and development.

Core Molecular Profile

2-(3-hydroxycyclohexyl)isoindole-1,3-dione is a small molecule featuring a planar isoindole-1,3-dione system N-substituted with a non-planar, hydroxylated cyclohexane ring.[2] This combination of a hydrophobic phthalimide moiety and a polar, hydrogen-bonding capable cyclohexanol group dictates its solubility, membrane permeability, and interactions with biological targets.[3] The presence of stereocenters on the cyclohexane ring implies the potential for stereoisomers with distinct biological activities.

Physicochemical and Computed Properties

The following table summarizes key properties for 2-(3-hydroxycyclohexyl)isoindole-1,3-dione, primarily computed and curated by the PubChem database.[2] These descriptors are critical for initial drug-likeness assessment and computational modeling.

| Property | Value | Source |

| Molecular Formula | C14H15NO3 | PubChem[2] |

| Molecular Weight | 245.27 g/mol | PubChem[2] |

| IUPAC Name | 2-(3-hydroxycyclohexyl)isoindole-1,3-dione | PubChem[2] |

| XLogP3-AA | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

Synthesis and Structural Characterization

The synthesis of N-substituted isoindole-1,3-diones is a well-established field in organic chemistry. The most direct and common approach involves the condensation of phthalic anhydride with a primary amine.

Proposed Synthetic Workflow

The synthesis of 2-(3-hydroxycyclohexyl)isoindole-1,3-dione can be efficiently achieved by reacting phthalic anhydride with 3-aminocyclohexanol. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. Using a high-boiling polar solvent like glacial acetic acid or N,N-dimethylformamide (DMF) facilitates the dehydration and subsequent ring-closure to form the imide.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from general procedures for similar compounds.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 3-aminocyclohexanol (1.05 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride).

-

Reflux: Heat the mixture to reflux (typically 110-120°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product. Dry the final compound under vacuum.

Structural Characterization

Confirmation of the synthesized product's identity and purity is essential. Standard spectroscopic methods are employed for this purpose.[5][6]

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the phthalimide and cyclohexanol moieties.

-

FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy is used to identify key functional groups. Expected characteristic peaks include C=O stretching for the imide (typically two bands around 1770 and 1700 cm⁻¹) and a broad O-H stretch for the hydroxyl group (around 3500-3200 cm⁻¹).[5]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. ESI-MS would be expected to show a protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass.[5]

Biological Activities and Therapeutic Potential

The isoindole-1,3-dione core is associated with a remarkably broad spectrum of biological activities. Derivatives have been extensively studied for various therapeutic applications.

Anticancer and Antiproliferative Activity

Numerous studies have demonstrated the potent anticancer effects of isoindole-1,3-dione derivatives.[5][7] Research shows these compounds can inhibit the viability of various cancer cell lines, including adenocarcinoma (A549).[8][9] The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis (programmed cell death).[7][10] In vivo studies using xenograft models in nude mice have confirmed that N-benzylisoindole derivatives can suppress tumor growth, highlighting their potential as active anticancer agents.[8][9]

Anti-inflammatory and Analgesic Effects

A significant body of research points to the anti-inflammatory properties of this chemical class.[11] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[4][12][13] By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. This activity profile makes them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[4] Some derivatives have shown analgesic activity superior to the reference drug metamizole sodium in in vivo models.[11]

Caption: Inhibition of the COX pathway by isoindole-1,3-dione derivatives.

Neuroprotective Activity

Derivatives of isoindoline-1,3-dione have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[14] Their mechanism in this context often involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters.[14] Furthermore, some multifunctional derivatives have been designed to also inhibit β-secretase (BACE-1) and prevent β-amyloid aggregation, which are key pathological hallmarks of Alzheimer's disease.[15]

Antimicrobial and Antileishmanial Activity

The isoindole-1,3-dione scaffold has been used to develop agents with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7] Additionally, certain derivatives have shown high efficacy against the parasite Leishmania tropica, with potency greater than that of the first-line treatment, Glucantime.[7][10] Structure-activity relationship (SAR) analysis suggests that increasing the lipophilicity of the molecule can enhance these activities.[7][10]

Standardized In Vitro Evaluation

To assess the therapeutic potential of 2-(3-hydroxycyclohexyl)isoindole-1,3-dione, standardized in vitro assays are required. The following protocol describes a common method for evaluating cytotoxicity, a crucial first step in anticancer drug screening.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on methodologies described for evaluating isoindole-1,3-dione derivatives against cancer cell lines.[8][9]

-

Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1 µM to 200 µM). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

2-(3-hydroxycyclohexyl)isoindole-1,3-dione belongs to a class of compounds with immense chemical versatility and a proven track record of diverse biological activities. The research landscape strongly supports its further investigation as a lead compound in multiple therapeutic areas, particularly in oncology, inflammation, and neurodegenerative disorders. Future work should focus on stereoselective synthesis to evaluate the biological activities of individual enantiomers, comprehensive in vivo efficacy and toxicology studies, and detailed mechanistic investigations to fully elucidate its molecular targets and pathways of action. The combination of a well-understood synthetic framework and a wide range of therapeutic possibilities makes this scaffold a highly promising area for continued drug discovery efforts.

References

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Arab International University. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]

-

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | C14H15NO3 | CID 4189709. PubChem. Available at: [Link]

-

Ajmalicine | C21H24N2O3 | CID 441975. PubChem. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

-

Flutazolam | C19H18ClFN2O3 | CID 3398. PubChem. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. PubMed. Available at: [Link]

-

(PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available at: [Link]

-

Cephalofurimazine | C24H17F2N3O2 | CID 166607092. PubChem. Available at: [Link]

-

SID 433929709. PubChem. Available at: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PubMed. Available at: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PMC. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit. Semantic Scholar. Available at: [Link]

-

Pf-05089771 | C18H12Cl2FN5O3S2 | CID 46840946. PubChem. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

-

(PDF) Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | C14H15NO3 | CID 4189709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 4. media.neliti.com [media.neliti.com]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives [aiu.edu.sy]

- 8. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-hydroxycyclohexyl)phthalimide synonyms and IUPAC name

An In-Depth Technical Guide to N-(3-hydroxycyclohexyl)phthalimide

Introduction: Unveiling a Versatile Chemical Scaffold

N-(3-hydroxycyclohexyl)phthalimide is a chemical compound belonging to the phthalimide class, a group of molecules that have garnered significant attention in medicinal chemistry and materials science.[1][2] Phthalimides are characterized by a bicyclic structure composed of a benzene ring fused to a five-membered imide ring (isoindoline-1,3-dione).[3][4] This rigid, lipophilic scaffold is a cornerstone in the design of numerous biologically active agents, enabling molecules to effectively cross biological membranes.[2] The addition of a 3-hydroxycyclohexyl moiety to the phthalimide nitrogen introduces specific stereochemical and functional characteristics, creating a molecule of considerable interest for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and the scientific rationale behind its applications.

Chemical Identity: Nomenclature and Synonyms

Precise identification is critical in scientific research. The compound is most accurately identified by its IUPAC name and CAS number, which provide an unambiguous reference.

-

IUPAC Name : 2-(3-hydroxycyclohexyl)isoindole-1,3-dione[5]

-

CAS Number : 202479-02-5

The molecule is also known by several synonyms, which may be encountered in various chemical databases and supplier catalogs:

-

N-(3-hydroxycyclohexyl)phthalimide

-

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione[5]

-

(1S,3R)-2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione[5]

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in both chemical and biological systems. The properties listed below are computationally derived and provide valuable insights for experimental design, such as selecting appropriate solvent systems or assessing potential membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[5] |

| Molecular Weight | 245.28 g/mol | PubChem[5] |

| XLogP3-AA (Lipophilicity) | 1.6 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Topological Polar Surface Area | 58.7 Ų | PubChem[5] |

| Complexity | 323 | PubChem[5] |

The hydroxyl group (-OH) on the cyclohexyl ring acts as a hydrogen bond donor, while the two carbonyl oxygens and the nitrogen of the imide group can act as hydrogen bond acceptors.[5] This balance of lipophilicity (from the phthalimide and cyclohexane rings) and hydrophilicity (from the hydroxyl group) is a key feature in modulating the compound's solubility and interaction with biological targets.

Synthesis of N-(3-hydroxycyclohexyl)phthalimide

The synthesis of N-substituted phthalimides is a well-established process in organic chemistry, typically achieved through the condensation of phthalic anhydride with a primary amine.[1][6] This reaction is a robust and high-yielding method for installing the phthalimide group, which can also serve as a protecting group for amines in multi-step syntheses.

Causality in Experimental Design

The chosen synthetic route is based on a nucleophilic acyl substitution mechanism. The primary amine of 3-aminocyclohexanol acts as the nucleophile, attacking the electrophilic carbonyl carbons of phthalic anhydride. The reaction is typically driven to completion by the removal of water, the reaction's byproduct, often accomplished by azeotropic distillation or by conducting the reaction at a high temperature. The choice of a high-boiling solvent like toluene or DMF facilitates the removal of water and ensures the reaction proceeds efficiently.

Experimental Protocol: A Self-Validating System

The following protocol describes a standard laboratory procedure for the synthesis of N-(3-hydroxycyclohexyl)phthalimide. The success of the reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by the disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot. Final product identity and purity should be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 3-aminocyclohexanol (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent, such as toluene, to the flask to facilitate mixing and azeotropic removal of water.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120°C for toluene).

-

Monitoring: Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solution upon cooling.

-

Isolation: If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-hydroxycyclohexyl)phthalimide as a solid.

Caption: General workflow for the synthesis of N-(3-hydroxycyclohexyl)phthalimide.

Applications in Research and Drug Development

The true value of N-(3-hydroxycyclohexyl)phthalimide for scientists lies in its potential as a building block or lead compound in drug discovery. The phthalimide core is a privileged scaffold in medicinal chemistry, famously represented by thalidomide and its more recent, highly successful analogs, lenalidomide and pomalidomide, which exhibit potent immunomodulatory and anticancer activities.[1][3]

The Phthalimide Scaffold: A Gateway to Bioactivity

The phthalimide moiety imparts several desirable properties to a drug candidate:

-

Structural Rigidity: The planar, bicyclic system provides a rigid anchor, which can help in positioning other functional groups for optimal interaction with a biological target.[1]

-

Lipophilicity: Phthalimides are generally lipophilic, a characteristic that aids in crossing cellular membranes to reach intracellular targets.[2]

-

Metabolic Stability: The imide group is relatively stable under physiological conditions.

-

Versatile Chemistry: The nitrogen atom can be substituted with a wide variety of side chains, allowing for the systematic exploration of structure-activity relationships (SAR).

The presence of the hydroxyl group on the cyclohexyl ring of N-(3-hydroxycyclohexyl)phthalimide provides a critical functional handle. This -OH group can be used for further chemical elaboration to build more complex molecules or it can participate directly in hydrogen bonding interactions within the active site of a target protein, such as an enzyme or receptor.

Phthalimide derivatives have been investigated for a vast range of therapeutic applications, including:

-

Anti-inflammatory agents[3]

-

Anticancer agents[7]

-

Immunomodulators[1]

-

Anticonvulsants[2]

-

Antimicrobials[2]

Caption: Logical relationship of the phthalimide scaffold to drug development.

Conclusion

N-(3-hydroxycyclohexyl)phthalimide is more than a simple organic molecule; it is a strategic starting point for chemical and pharmacological innovation. Its well-defined structure, accessible synthesis, and foundation upon the biologically significant phthalimide scaffold make it a compound of high interest. For researchers in drug development, it represents a versatile platform for creating novel therapeutics by leveraging its unique combination of structural rigidity, tunable functionality, and favorable physicochemical properties. Continued exploration of derivatives based on this and similar structures holds significant promise for addressing a wide range of diseases.

References

-

Title: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | C14H15NO3 | CID 4189709 Source: PubChem URL: [Link]

-

Title: Phthalimide, N-(m-hydroxyphenyl)- | C14H9NO3 | CID 187955 Source: PubChem URL: [Link]

-

Title: Phthalimide, n-[3-(hydroxymethyl)cyclopentyl]-, cis- Source: NIST WebBook URL: [Link]

-

Title: The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives Source: Longdom Publishing URL: [Link]

-

Title: N-Hydroxyphthalimide Source: Wikipedia URL: [Link]

-

Title: Recent Advances and Future Prospects of Phthalimide Derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Phthalimide | C8H5NO2 | CID 6809 Source: PubChem URL: [Link]

-

Title: N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 Source: PubChem URL: [Link]

-

Title: Phthalimides as anti-inflammatory agents Source: PMC (PubMed Central) URL: [Link]

-

Title: Phthalimide synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: N-(Cyclohexylthio)phthalimide Source: SIELC Technologies URL: [Link]

-

Title: N-(Cyclohexylthio)phthalimide - Hazardous Agents Source: Haz-Map URL: [Link]

-

Title: (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review Source: ResearchGate URL: [Link]

- Title: US4377700A - Process for the preparation of N-(cyclohexylthio)

-

Title: Therapeutic Potential of Phthalimide Derivatives: A Review Source: Lupine Publishers URL: [Link]

-

Title: Phthalimides Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction Source: PMC (PubMed Central) URL: [Link]

-

Title: A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking Source: MDPI URL: [Link]

-

Title: In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents Source: Redalyc.org URL: [Link]

-

Title: The chemistry of isoindole natural products Source: Beilstein Journals URL: [Link]

-

Title: Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione Source: ResearchGate URL: [Link]

-

Title: CAS 99337-98-1|2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione Source: ChemBasis URL: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. japsonline.com [japsonline.com]

- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 5. 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | C14H15NO3 | CID 4189709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]

A Technical Guide to the Structural and Functional Divergence of Thalidomide and Hydroxycyclohexyl Isoindolines

Executive Summary

Thalidomide, a molecule with a fraught history, has been reborn as a foundational tool in modern pharmacology, representing the paradigm of "molecular glue" degraders. Its unique ability to bind the E3 ubiquitin ligase receptor Cereblon (CRBN) and induce the degradation of specific neosubstrates has revolutionized therapeutic approaches in oncology and immunology.[1][2][3] This guide provides an in-depth technical analysis of the structural relationship between thalidomide and a distinct chemical class: hydroxycyclohexyl isoindolines. We dissect the critical substitution of thalidomide's glutarimide moiety with a hydroxycyclohexyl group, a modification that transcends simple analogy and represents a significant leap into a new chemical and functional space. This paper will explore the core structures, plausible synthetic routes for transformation, and the profound functional consequences that arise from this structural divergence, offering a framework for researchers engaged in rational drug design and the exploration of novel pharmacophores.

The Thalidomide Paradigm: A Foundation in Molecular Glues

Core Structure and Chirality

Thalidomide's architecture is deceptively simple, consisting of two heterocyclic rings: a phthalimide (an isoindolinone derivative) and a glutarimide ring.[4][5] These two components are joined via an α-linkage to the glutarimide ring, which critically establishes a chiral center.[6][7] Consequently, thalidomide exists as a racemic mixture of (R)- and (S)-enantiomers. Under physiological conditions, the acidic proton at the chiral center allows for rapid interconversion between these enantiomers.[6][7][8] This chemical instability is a key feature of the molecule, as both enantiomers contribute to its complex biological profile, with the (S)-enantiomer being primarily associated with teratogenicity and the (R)-enantiomer with sedative effects.[4]

Mechanism of Action: The CRBN-E3 Ligase Interaction

The modern understanding of thalidomide's activity centers on its function as a molecular glue. It binds directly to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[9][10][11][12] This binding event does not inhibit the ligase; instead, it allosterically remodels the substrate-binding surface of CRBN.[13][14][15] This newly formed interface possesses a high affinity for proteins not normally recognized by CRBN, termed "neosubstrates."[3] Prominent neosubstrates include the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[16][17][18] By bringing these neosubstrates into proximity with the E3 ligase machinery, thalidomide triggers their polyubiquitination and subsequent degradation by the 26S proteasome, a mechanism central to its therapeutic effects in multiple myeloma.[1][19]

Caption: Thalidomide structure and its molecular glue mechanism with the CRL4-CRBN complex.

Structure-Activity Relationship (SAR) of the Glutarimide Moiety

Decades of SAR studies have established that the glutarimide ring is indispensable for thalidomide's canonical molecular glue activity.[6][7] Structural biology has revealed that this moiety fits snugly into a hydrophobic pocket on the surface of CRBN, often referred to as the "thalidomide-binding domain."[5][11] The imide group of the glutarimide ring forms critical hydrogen bonds within this pocket, anchoring the molecule in place.[5] The phthalimide ring, in contrast, remains more solvent-exposed and forms the surface upon which neosubstrate binding occurs.[20] Therefore, any chemical modification that removes or drastically alters the glutarimide ring is predicted to abrogate binding to CRBN and, by extension, eliminate its neosubstrate degradation activity.

Hydroxycyclohexyl Isoindolines: A Structural Departure

Defining the Core Structure

A hydroxycyclohexyl isoindolinone represents a fundamental structural deviation from thalidomide. While it retains the isoindolinone core (the same as thalidomide's phthalimide ring system), the entire glutarimide ring is replaced by a hydroxycyclohexyl group. This is not a subtle modification; it is a complete substitution of the pharmacophore responsible for CRBN engagement.

Caption: Core structural transformation from thalidomide to a hydroxycyclohexyl isoindoline.

Conformational and Physicochemical Implications

The structural transformation from a glutarimide to a hydroxycyclohexyl group introduces significant changes in the molecule's physical and chemical properties:

-

Conformational Flexibility: The glutarimide ring is relatively planar. In contrast, a cyclohexane ring exists in dynamic equilibrium between chair, boat, and twist-boat conformations. This flexibility introduces a vastly different three-dimensional shape and vectoral presentation of its substituents.

-

Chirality and Stereoisomerism: The hydroxycyclohexyl group can introduce multiple new chiral centers, depending on the position of the hydroxyl group and its attachment point to the isoindolinone nitrogen. This leads to a complex mixture of diastereomers and enantiomers, each with a potentially unique biological profile.

-

Polarity and Hydrogen Bonding: The introduction of a hydroxyl (-OH) group increases polarity and provides a new hydrogen bond donor/acceptor site. This can alter aqueous solubility, membrane permeability, and potential interactions with biological targets.

Synthetic Pathways: From Phthalimide Precursors to Novel Isoindolines

Rationale for Synthesis

The decision to synthesize a hydroxycyclohexyl isoindoline is driven by the desire to explore chemical space beyond the CRBN-modulating mechanism. The goals of such a synthesis program include:

-

Scaffold Hopping: To retain the drug-like isoindolinone core while exploring novel biological targets by presenting a completely different interacting moiety.

-

Eliminating Teratogenicity: By removing the CRBN-binding glutarimide, the primary mechanism of thalidomide-induced teratogenicity is eliminated.

-

Fragment-Based Drug Design: To use the hydroxycyclohexyl isoindolinone as a novel fragment for building entirely new classes of therapeutics, such as PROTACs where this moiety might serve as a novel E3 ligase ligand or a warhead for a new protein of interest.

Experimental Protocol: One-Pot Reductive Amination and Intramolecular Amidation

This protocol describes a common and efficient method for synthesizing N-substituted isoindolinones from readily available starting materials.[21][22] The causality behind this choice is its high efficiency and atom economy, proceeding in a single pot to minimize purification steps.

Materials:

-

2-Carboxybenzaldehyde (1.0 eq)

-

trans-4-Aminocyclohexanol (1.1 eq)

-

Platinum nanowire catalyst (Pt NWs, ~1 mol%) or Sodium triacetoxyborohydride (STAB, 2.0 eq)

-

Toluene or Dichloromethane (DCM)

-

Methanol (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 2-carboxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., Toluene).

-

Amine Addition: Add trans-4-aminocyclohexanol (1.1 eq) to the solution. Stir at room temperature for 30 minutes. This allows for the initial formation of the Schiff base (imine) intermediate.

-

Reductive Cyclization:

-

Method A (Catalytic Hydrogenation): Add the Pt NWs catalyst. Purge the flask with hydrogen gas (1 bar, balloon) and stir vigorously at 60-80 °C for 12-24 hours. The catalyst facilitates the reduction of the imine and subsequent intramolecular amidation.

-

Method B (Chemical Reduction): Cool the solution to 0 °C. Add STAB (2.0 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours. STAB is a mild reducing agent selective for the imine, allowing the subsequent cyclization to occur.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst (if using Method A).

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure hydroxycyclohexyl isoindolinone.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected outcome is a clean product with spectral data consistent with the target structure.

Caption: Experimental workflow for the synthesis of a hydroxycyclohexyl isoindolinone.

Functional Consequences of Structural Modification

Loss of Canonical CRBN-Mediated Degradation

The primary functional consequence of replacing the glutarimide ring is the predicted complete loss of thalidomide-like molecular glue activity. As the glutarimide is the essential binding element for the CRBN hydrophobic pocket, its absence removes the anchor point for the entire mechanism.[5][20] A hydroxycyclohexyl isoindolinone would not be expected to induce the degradation of IKZF1/IKZF3 or other known CRBN neosubstrates. This hypothesis can be directly tested.

Comparative Biological Screening Workflow

To validate the functional divergence, a parallel screening protocol is essential. This self-validating system uses thalidomide as a positive control for CRBN-mediated effects and the novel compound as the test article.

Protocol Steps:

-

Cell Line Selection: Utilize a thalidomide-sensitive multiple myeloma cell line (e.g., MM.1S) and a CRBN-knockout (CRBN-/-) equivalent as a negative control.

-

Cell Viability Assay: Treat both cell lines with serial dilutions of thalidomide and the hydroxycyclohexyl isoindolinone for 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay. Expected Outcome: Thalidomide will show potent cytotoxicity in MM.1S cells but not in CRBN-/- cells. The new compound's activity, if any, should be independent of CRBN status.

-

Targeted Western Blot: Treat MM.1S cells with a fixed concentration (e.g., 1 µM) of each compound for 6-12 hours. Perform western blotting for IKZF1 and CRBN. Vinculin or GAPDH should be used as a loading control. Expected Outcome: Thalidomide will cause a marked decrease in IKZF1 levels. The new compound should show no effect on IKZF1 levels.

-

Global Proteomics (Optional but Authoritative): For an unbiased view, perform Tandem Mass Tag (TMT) quantitative proteomics on MM.1S cells treated with each compound. This will confirm the specific degradation of neosubstrates by thalidomide and reveal if the new compound induces the degradation of any other proteins through a different mechanism.

-

Direct Binding Assay (Biophysical Validation): Assess direct binding to recombinant CRBN protein using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). Expected Outcome: Thalidomide will show a measurable binding affinity to CRBN, while the hydroxycyclohexyl isoindolinone is expected to show no binding.

Caption: Proposed workflow for comparative biological screening of thalidomide vs. HCI.

Data Presentation: Predicted Comparative Properties

The following table summarizes the anticipated differences between the two molecular classes based on the structural analysis.

| Property | Thalidomide | Hydroxycyclohexyl Isoindoline | Rationale |

| Primary MOA | Molecular Glue Degrader[1][13] | Unknown; Non-degrader | Glutarimide ring required for CRBN binding is absent. |

| CRBN Binding Affinity | Micromolar (µM) range[5][16] | None expected | The essential glutarimide pharmacophore has been removed. |

| IKZF1/IKZF3 Degradation | Yes[16][18] | No | Degradation is a direct consequence of CRBN binding. |

| Conformational State | Relatively Rigid/Planar | Highly Flexible | Cyclohexane chair-boat flips vs. planar glutarimide. |

| Aqueous Solubility | Poor | Potentially Improved | Addition of a polar hydroxyl group. |

| Chiral Complexity | One chiral center (racemizes)[6] | Multiple stable chiral centers | Stereochemistry of the substituted cyclohexane ring. |

Conclusion and Future Directions

The structural relationship between thalidomide and hydroxycyclohexyl isoindolines is one of fundamental divergence rather than incremental evolution. The substitution of the CRBN-binding glutarimide ring with a hydroxycyclohexyl group represents a deliberate strategic shift away from the molecular glue paradigm. This transformation is predicted to completely abrogate the canonical neosubstrate degradation pathway, effectively creating a new chemical entity with a distinct pharmacological profile.

For drug development professionals, this analysis underscores a critical lesson in medicinal chemistry: the identity of a molecule is defined by the sum of its parts. While the isoindolinone core is retained, the loss of the glutarimide pharmacophore redefines the molecule's purpose. Future research should focus on elucidating the potential novel biology of hydroxycyclohexyl isoindolinones. Do they possess intrinsic activity against other targets? Can they be functionalized to serve as warheads or ligands in new therapeutic modalities like PROTACs? Answering these questions will require the rigorous synthetic and biological validation outlined in this guide, paving the way for the discovery of new medicines built on the lessons learned from thalidomide's complex legacy.

References

-

Title: Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC Source: National Institutes of Health URL: [Link]

-

Title: Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts Source: ACS Publications URL: [Link]

-

Title: Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity Source: MDPI URL: [Link]

-

Title: A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC Source: National Institutes of Health URL: [Link]

-

Title: What are the different types of drugs available for Molecular glue? Source: Patsnap Synapse URL: [Link]

-

Title: Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC Source: National Institutes of Health URL: [Link]

-

Title: Cereblon E3 ligase modulator - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode Source: MDPI URL: [Link]

-

Title: What is the functional role of the thalidomide binding protein cereblon? Source: Mayo Clinic URL: [Link]

-

Title: Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones Source: ACS Publications URL: [Link]

-

Title: Structures of thalidomide and its structural analogs. Source: ResearchGate URL: [Link]

-

Title: From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation Source: Annual Reviews URL: [Link]

-

Title: Thalidomide binding protein revealed Source: Chemistry World URL: [Link]

-

Title: An in-depth review of thalidomide's basic moieties Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

-

Title: The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold - PMC Source: National Institutes of Health URL: [Link]

-

Title: Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode Source: PubMed URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs Source: PubMed URL: [Link]

-

Title: Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC Source: National Institutes of Health URL: [Link]

-

Title: Structural studies reveal thalidomide's mechanism of action and clinical effects - PMC Source: National Institutes of Health URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents Source: RSC Publishing URL: [Link]

-

Title: Isoindolinone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs Source: MDPI URL: [Link]

-

Title: Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity Source: PubMed URL: [Link]

-

Title: Differential inhibition of protein synthesis: a possible biochemical mechanism of thalidomide teratogenesis Source: PubMed URL: [Link]

-

Title: Cereblon E3 Ligase Complex genes are expressed in tissues sensitive to thalidomide in chicken and zebrafish embryos but are unchanged following thalidomide exposure Source: The University of Aberdeen Research Portal URL: [Link]

-

Title: Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs Source: MDPI URL: [Link]

-

Title: New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation Source: Taylor & Francis Online URL: [Link]

-

Title: Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? Source: MDPI URL: [Link]

-

Title: Self-disproportionation of enantiomers of thalidomide and its fluorinated analogue via gravity-driven achiral chromatography: mechanistic rationale and implications Source: RSC Publishing URL: [Link]

-

Title: Repositioning the Repurposed Drug, a Structural Study of Thalidomide Analogs Source: The Hematologist | American Society of Hematology URL: [Link]

-

Title: Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation Source: Preprints.org URL: [Link]

-

Title: Structures of thalidomide and its N-alkyl analogs. Source: ResearchGate URL: [Link]

-

Title: Protein degraders - from thalidomide to new PROTACs Source: PubMed URL: [Link]

-

Title: Thalidomide-type teratogenicity: structure–activity relationships for congeners Source: RSC Publishing URL: [Link]

-

Title: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide Source: RCSB PDB URL: [Link]

-

Title: From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation Source: PubMed URL: [Link]

-

Title: From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation Source: Annual Reviews URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents Source: RSC Publishing URL: [Link]

-

Title: Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC Source: National Institutes of Health URL: [Link]

-

Title: Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs Source: ASH Publications URL: [Link]

-

Title: Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs Source: PNAS URL: [Link]

-

Title: Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode Source: ResearchGate URL: [Link]

Sources

- 1. cellgs.com [cellgs.com]

- 2. What are the different types of drugs available for Molecular glue? [synapse.patsnap.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. wjbphs.com [wjbphs.com]

- 5. mdpi.com [mdpi.com]

- 6. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thalidomide-type teratogenicity: structure–activity relationships for congeners - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 8. pnas.org [pnas.org]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. chemistryworld.com [chemistryworld.com]

- 11. The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 13. citedrive.com [citedrive.com]

- 14. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. organic-chemistry.org [organic-chemistry.org]

biological activity of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives

An In-depth Technical Guide on the Biological Activity of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione Derivatives

Authored by: Gemini, Senior Application Scientist

Date: March 10, 2026

Abstract

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1] While the legacy of thalidomide highlighted the profound biological impact of this chemical class, contemporary research has successfully repurposed its core structure to develop powerful therapeutic agents, including the anticancer and immunomodulatory drugs lenalidomide and pomalidomide.[1] This guide delves into the synthesis, diverse biological activities, and mechanisms of action of a specific subset: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives. We will explore their potential as anticancer, anti-inflammatory, and analgesic agents, supported by detailed experimental protocols and mechanistic insights to provide a comprehensive resource for researchers and drug development professionals.

General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

The synthesis of N-substituted isoindoline-1,3-diones is a well-established and efficient process. The most prevalent method involves the condensation of phthalic anhydride with a primary amine, in this case, an amine featuring a 3-hydroxycyclohexyl moiety.[1][2] This reaction is typically performed in a high-boiling point solvent like glacial acetic acid or benzene under reflux conditions.[1][2] The process occurs in a two-step, one-pot sequence: an initial condensation forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization through dehydration to yield the final N-substituted imide product.[1]

Caption: Simplified pathway of apoptosis induction by isoindoline-1,3-dione derivatives.

2.2. Structure-Activity Relationship (SAR)

Research has demonstrated that the nature of the substituents on the isoindoline-1,3-dione scaffold is crucial for determining anticancer activity. [3][4]For instance, the presence of silyl ether and bromo groups has been shown to enhance cytotoxicity against Caco-2 (colorectal) and MCF-7 (breast) cancer cell lines. [3][4]One study found that an isoindoline-1,3-dione derivative containing both azide and silyl ether groups exhibited higher inhibitory activity against A549 lung cancer cells than the standard chemotherapeutic agent 5-fluorouracil. [5]These findings suggest that the 3-hydroxycyclohexyl group in the title compounds offers a key site for further chemical modification to potentially enhance potency and selectivity.

2.3. Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, C6) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. [6]2. Compound Treatment: Treat the cells with various concentrations of the 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives (e.g., 5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). [5]Incubate for a specified period (e.g., 24, 48, or 72 hours). [7]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined. [5][7]

Anti-inflammatory and Analgesic Activities

The isoindoline-1,3-dione core is also well-documented for its anti-inflammatory and analgesic properties. [1][2][8]Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. [9][10]Derivatives of isoindoline-1,3-dione have shown promise as effective COX inhibitors. [11][12]

3.1. Mechanism of Action: COX Inhibition

Inflammation is a biological response to harmful stimuli, and it is largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). [9][12]By blocking these enzymes, 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives can prevent the synthesis of prostaglandins, thereby reducing inflammation and pain. [1]Some derivatives may also modulate the production of inflammatory cytokines like TNF-α. [11]

| Enzyme | Function & Relevance | Potential for Inhibition |

|---|---|---|

| COX-1 | Constitutively expressed; involved in baseline physiological functions (e.g., gastric protection, platelet aggregation). | Inhibition can lead to gastrointestinal side effects. Selective inhibitors are sought. |

| COX-2 | Inducible enzyme; upregulated at sites of inflammation. | Primary target for anti-inflammatory drugs to reduce inflammation and pain. [9]|

3.2. Experimental Protocol: In-Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay quantifies the amount of prostaglandin produced by the COX enzyme from its substrate, arachidonic acid. A reduction in prostaglandin levels in the presence of the test compound indicates enzyme inhibition.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test derivative or a reference drug (e.g., Indomethacin, Celecoxib) for 15 minutes at room temperature. [13]3. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

-

Prostaglandin Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and subsequently calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. [1]

Caption: Experimental workflow for the in-vitro COX inhibition assay.

3.3. Analgesic Activity

The analgesic effects of these compounds are directly linked to their anti-inflammatory properties. By inhibiting prostaglandin synthesis, they reduce the sensitization of peripheral nociceptors (pain receptors), thereby decreasing the sensation of pain. Some isoindoline-1,3-dione derivatives have demonstrated significant analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium. [2]

Conclusion and Future Directions

The 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione scaffold represents a versatile and highly valuable core for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and anti-inflammatory effects, underscore its significant potential in drug discovery. [1]The relative ease of synthesis facilitates the creation of large derivative libraries, which is essential for comprehensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles. [1] Future research should focus on leveraging the 3-hydroxycyclohexyl moiety as a handle for further chemical diversification. Investigating the stereochemistry of the hydroxyl group and its impact on binding to biological targets could lead to the discovery of more potent and selective agents. In vivo studies are warranted to validate the promising in-vitro results and to assess the toxicological profiles of lead compounds. [3][7]

References

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. SciSpace. Available at: [Link]

-

Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. (2012). International Immunopharmacology. Available at: [Link]

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. Available at: [Link]

-

Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2015). ResearchGate. Available at: [Link]

-

Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. (2022). International Journal of Life Science and Pharma Research. Available at: [Link]

-

Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2011). Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). Molecules. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. Available at: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). PMC. Available at: [Link]

-

Properties and Functions of Isoindoline: A Short Review. (2019). JETIR. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PMC. Available at: [Link]

-

Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. (2022). ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scispace.com [scispace.com]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijlpr.com [ijlpr.com]

- 13. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

The N-Substituted Isoindoline-1,3-dione Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-substituted isoindoline-1,3-dione, commonly known as the phthalimide scaffold, stands as a cornerstone in medicinal chemistry. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated through substitution at the nitrogen atom have established it as a "privileged structure". This guide delves into the rich pharmacology of N-substituted isoindoline-1,3-dione pharmacophores, offering a comprehensive review of their synthesis, diverse biological activities, and the experimental methodologies employed in their evaluation. While the thalidomide tragedy of the past cast a shadow, modern medicinal chemistry has successfully repurposed this versatile scaffold to develop potent and life-saving therapeutics, including the renowned immunomodulatory drugs lenalidomide and pomalidomide.

I. The Chemistry of N-Substituted Isoindoline-1,3-diones: Synthesis and Derivatization

The synthetic tractability of the isoindoline-1,3-dione core is a primary driver of its widespread use in drug discovery. The most classical and straightforward method for preparing N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with a primary amine. This reaction, typically conducted under reflux in a solvent such as glacial acetic acid, proceeds through a two-step, one-pot mechanism involving the formation of an intermediate phthalamic acid, which subsequently undergoes intramolecular cyclization via dehydration to yield the final imide product.

Caption: General synthesis workflow for N-substituted isoindoline-1,3-diones.

Alternative synthetic strategies have also been developed, including a palladium-catalyzed one-step aminocarbonylation of o-halobenzoates, which tolerates a variety of functional groups. This method provides a valuable route to functionalized isoindoline-1,3-diones that can serve as intermediates for further derivatization through reactions like Sonogashira and Suzuki couplings.

Experimental Protocol: Classical Synthesis of N-Substituted Isoindoline-1,3-diones

Reagents and Equipment:

-

Phthalic anhydride (1.0 equivalent)

-

Desired primary amine (1.0 equivalent)

-

Glacial acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) apparatus

-

Vacuum filtration setup

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride and the primary amine in a minimal amount of glacial acetic acid.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.

II. Diverse Pharmacological Landscape of the Isoindoline-1,3-dione Scaffold

The true power of the N-substituted isoindoline-1,3-dione pharmacophore lies in its remarkable versatility, demonstrating a broad spectrum of biological activities. The nature of the N-substituent plays a pivotal role in defining the specific pharmacological profile of the molecule.

A. Anticancer and Cytotoxic Activity

A significant body of research has focused on the development of isoindoline-1,3-dione derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The mechanisms of action are often multifaceted, including the induction of apoptosis and necrosis.

Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-established. Their mechanisms of action often involve the inhibition of key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, thereby preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. Additionally, they can suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Certain derivatives have also demonstrated analgesic properties, which can be evaluated using models like the hot plate test.

Caption: Mechanism of anti-inflammatory action of N-substituted isoindoline-1,3-diones.

C. Anticonvulsant Activity

A compelling area of research is the development of N-substituted isoindoline-1,3-dione derivatives as anticonvulsant agents. Several studies have demonstrated their ability to protect against seizures in various animal models, such as the subcutaneous pentylenetetrazol (scPTZ) induced seizure test. Docking studies have suggested that these compounds may exert their effects by interacting with voltage-gated sodium channels.

Table 1: Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione Derivatives

| Compound | Dose (mg/kg) | Seizure Protection (%) | Reference |

| Compound 2 | 40 | More potent than phenytoin on clonic seizure | |

| Compound 11 | 8.7 (ED50) | 20 times more active than valproate | |

| Compounds 4, 6, 11 | 0.2, 0.4, 0.8 mmol/kg | 100% protection |

Experimental Protocol: Anticonvulsant Screening using the scPTZ Test

Animals: Male Swiss albino mice. Procedure:

-

Grouping and Administration: Divide animals into groups: a control group (vehicle), a positive control group (e.g., phenytoin or sodium valproate), and test groups receiving different doses of the N-substituted isoindoline-1,3-dione derivatives.

-

Drug Administration: Administer the test compounds and control drugs intraperitoneally or orally.

-

PTZ Induction: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazol subcutaneously.

-

Observation: Observe the animals for the onset of clonic and tonic seizures and mortality for a defined period.

-

Data Analysis: Record the percentage of animals protected from seizures and mortality in each group.

D. Antimicrobial and Other Activities

The pharmacological utility of the isoindoline-1,3-dione scaffold extends to antimicrobial applications, with derivatives showing activity against both bacterial and fungal strains. Additionally, this versatile core has been explored for a range of other biological activities, including acetylcholinesterase inhibition for potential Alzheimer's disease treatment, antiviral properties, and neuroprotective effects.

III. Structure-Activity Relationships (SAR) and Future Directions

The extensive research on N-substituted isoindoline-1,3-diones has provided valuable insights into their structure-activity relationships. The nature of the substituent on the nitrogen atom is a critical determinant of the pharmacological activity. For instance, in the context of anticonvulsant activity, the presence of specific N-aryl or N-alkyl groups can significantly enhance potency. Similarly, for anti-inflammatory effects, the incorporation of certain moieties can modulate COX inhibition and cytokine suppression.

The future of drug discovery with this pharmacophore lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The use of computational tools such as molecular docking can aid in predicting the interactions of these compounds with their biological targets, thereby guiding the synthesis of more effective therapeutic agents. The continued exploration of diverse N-substituents and modifications to the aromatic ring of the isoindoline-1,3-dione core will undoubtedly lead to the discovery of new drug candidates with significant therapeutic potential.

IV. Conclusion

The N-substituted isoindoline-1,3-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic simplicity, coupled with the vast chemical space accessible through N-substitution, has enabled the development of a plethora of compounds with a wide array of pharmacological activities. From anticancer and anti-inflammatory agents to anticonvulsants and antimicrobials, this versatile pharmacophore continues to be a fertile ground for the discovery of novel therapeutics. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the N-substituted isoindoline-1,3-dione will undoubtedly remain at the forefront of drug discovery efforts for years to come.

References

- BenchChem. (n.d.). Applications in the Synthesis of Novel Isoindolin-1,3-dione-Based Compounds.

- BenchChem. (n.d.). A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives.

- Iman, M., et al. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian Journal of Pharmaceutical Research, 16(2), 586-595.

- Bao, M., & Alper, H. (2014). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 79(10), 4468-4473.

- Aboul-Enein, H. Y., et al. (2004). Synthesis and anticonvulsant evaluation of N-substituted-isoindolinedione derivatives. Archiv der Pharmazie, 337(5), 269-276.

- Tussupkaliyev, Y., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6939.